ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound featuring a unique structure that combines elements of oxathiin and cyclopenta[b]thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. The process begins with the preparation of the oxathiin and cyclopenta[b]thiophene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.
Scientific Research Applications
Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: shares similarities with other oxathiin and thiophene derivatives.
Thiophene derivatives: Known for their diverse biological activities and applications in materials science.
Oxathiin derivatives: Explored for their potential therapeutic properties.
Uniqueness
The uniqueness of this compound lies in its combined structure, which may confer unique chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H21N O6S2
- Molecular Weight : 435.5 g/mol
- CAS Number : 1144458-66-1
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer properties. The following subsections detail specific activities and findings.
1. Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory effects of compounds related to thiophene derivatives. For instance:
- Case Study : A study on related thiophene compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound effectively reduced levels of TNF-alpha and IL-1β in activated macrophages, indicating potential use in treating inflammatory diseases .
2. Anticancer Activity
Thiophene derivatives have been recognized for their anticancer properties:
- Research Findings : A study reported that similar compounds exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
3. Cholesterol Regulation
Emerging research suggests that compounds with similar structures may influence lipid metabolism:
- Findings : Certain thiophene derivatives were identified as potent inhibitors of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid transport and metabolism . This suggests potential applications in managing dyslipidemia.
Data Table of Biological Activities
Activity Type | Related Findings | Reference |
---|---|---|
Anti-inflammatory | Inhibition of TNF-alpha and IL-1β | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Cholesterol Regulation | Inhibition of CETP activity |
Mechanistic Insights
The biological activities of this compound are likely mediated through:
- Mitochondrial Pathways : Inducing oxidative stress leading to apoptosis.
- Cytokine Modulation : Altering the expression levels of key inflammatory mediators.
- Lipid Metabolism Regulation : Affecting CETP activity to influence cholesterol levels.
Properties
Molecular Formula |
C21H21NO6S2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl 2-[(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H21NO6S2/c1-2-27-21(24)16-14-9-6-10-15(14)29-20(16)22-19(23)17-18(13-7-4-3-5-8-13)30(25,26)12-11-28-17/h3-5,7-8H,2,6,9-12H2,1H3,(H,22,23) |
InChI Key |
NHMVFTIIGIVUOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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